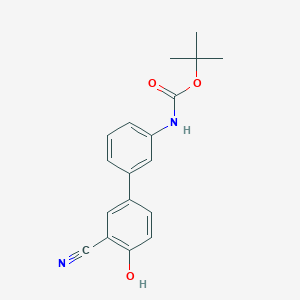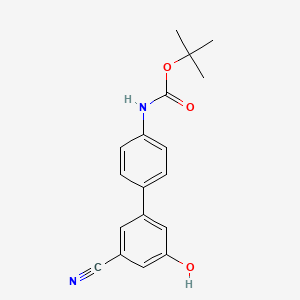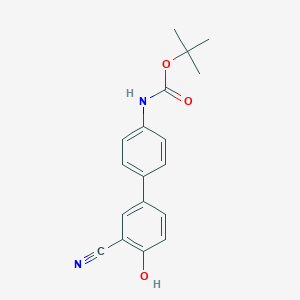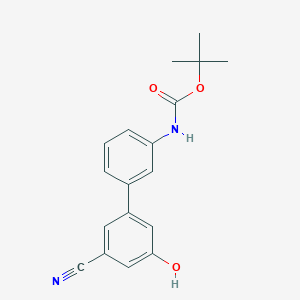
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (4-t-BSPC) is an important organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 87-90°C. 4-t-BSPC is a versatile reagent used in organic synthesis, biochemistry, and analytical chemistry, and is used in a variety of laboratory experiments. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is widely used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in analytical chemistry as a reagent for the detection and quantification of various analytes. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of pharmaceuticals and other compounds.
作用机制
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form covalent bonds. The reaction of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% with these functional groups can result in the formation of new compounds, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not fully understood. However, it is known that the compound can interact with various cellular components, such as proteins, DNA, and lipids. It is believed that 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can affect the activity of various enzymes and regulate gene expression.
实验室实验的优点和局限性
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% also has some limitations. It is not always stable in solution and can be difficult to purify. Additionally, it can be toxic if not handled properly.
未来方向
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% could be used in the development of new drugs and therapies. Its ability to interact with various cellular components could be used to develop targeted treatments for various diseases. Additionally, its use in organic synthesis could be further explored to develop new compounds and materials. Finally, its use in analytical chemistry could be used to develop more efficient and accurate methods for the detection and quantification of various analytes.
合成方法
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-nitrophenol and t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is complete after the addition of aqueous sodium hydroxide. The product is then purified by recrystallization from a mixture of ethanol and water.
属性
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)



![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)